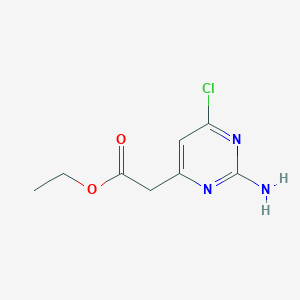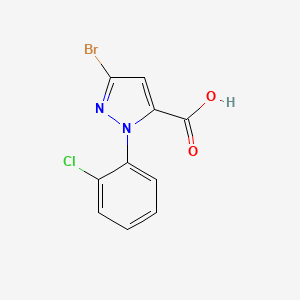
2-(2-Phényl-2H-tétrazol-5-yl)pyridine
Vue d'ensemble
Description
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C12H9N5 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments cardiovasculaires
Les dérivés tétrazoles sont connus pour jouer un rôle important dans le développement de médicaments pour lutter contre les maladies cardiovasculaires. Ils ont été utilisés pour inhiber l'agrégation plaquettaire, ce qui est crucial pour prévenir les caillots sanguins qui peuvent entraîner des crises cardiaques ou des accidents vasculaires cérébraux .
Médicaments antihypertenseurs
Certains composés tétrazoles ont été évalués pour leurs effets antihypertenseurs. Ces études impliquent la synthèse de dérivés et le test de leur capacité à gérer l'hypertension artérielle .
Chimie analytique
En chimie analytique, les tétrazoles sont utilisés pour la chromatographie et la spectrométrie de masse. Ils peuvent servir d'étalons ou de réactifs dans diverses analyses chimiques .
Production biopharmaceutique
L'industrie biopharmaceutique utilise les tétrazoles dans la synthèse de produits pharmaceutiques. Leur spécificité en termes de liaison et de mécanismes réactionnels en fait des outils précieux pour la conception et la production de médicaments .
Environnement contrôlé et solutions pour salles blanches
Les composés tétrazoles peuvent être utilisés dans des environnements contrôlés, tels que les salles blanches, où ils pourraient jouer un rôle dans les protocoles de sécurité ou dans le cadre de processus de fabrication nécessitant un contrôle strict de la contamination .
Mécanisme D'action
Target of Action
Tetrazole derivatives are known to be active ingredients in various drugs, suggesting that they interact with a variety of biological targets .
Mode of Action
Tetrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Tetrazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Tetrazole derivatives are known to have a variety of effects, depending on the specific derivative and target .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Analyse Biochimique
Biochemical Properties
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in laboratory settings are essential for understanding its stability and long-term impact. Over time, the compound may undergo degradation, which can influence its effectiveness and safety . Studies have shown that its stability can vary under different conditions, and long-term exposure may lead to changes in cellular function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability at target sites, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-(2-phenyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKHAUXSQCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730630 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507270-06-6 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)





![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)




![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)


